Aspartocin
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Overview
Description
Aspartocin is a lipopeptide antibiotic that belongs to a class of cyclic peptides. It was first isolated from a soil actinomycete in 1953. This compound is known for its potent antibacterial activity, particularly against Gram-positive bacteria. The compound is composed of a cyclic decapeptide core with various side chains, which contribute to its unique properties .
Preparation Methods
Aspartocin can be synthesized through a series of chemical reactions involving the formation of peptide bonds. The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain. The cyclic structure is achieved by cyclizing the linear peptide through the formation of an amide bond. Industrial production methods often involve fermentation processes using specific strains of bacteria, such as Streptomyces griseorubens, which produce this compound naturally .
Chemical Reactions Analysis
Aspartocin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced peptide bonds .
Scientific Research Applications
Aspartocin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and cyclization. In biology, this compound is studied for its antibacterial properties and its potential use in developing new antibiotics. In medicine, this compound is being investigated for its potential to treat bacterial infections, particularly those caused by antibiotic-resistant strains. In industry, this compound is used in the development of new antimicrobial agents and as a tool for studying bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of aspartocin involves the inhibition of bacterial cell wall synthesis. This compound binds to specific molecular targets in the bacterial cell membrane, disrupting the synthesis of peptidoglycan, an essential component of the cell wall. This leads to cell lysis and death of the bacteria. The pathways involved in this process include the inhibition of enzymes responsible for peptidoglycan synthesis and the disruption of membrane integrity .
Comparison with Similar Compounds
Aspartocin is similar to other lipopeptide antibiotics such as amphomycin, daptomycin, and crystallomycin. it is unique in its specific cyclic decapeptide structure and the presence of distinct side chains. These structural differences contribute to its unique antibacterial properties and its ability to target specific bacterial strains. Similar compounds include:
- Amphomycin
- Daptomycin
- Crystallomycin
- Laspartomycin
- Zaomycin
- Tsushimycin .
Properties
CAS No. |
4117-65-1 |
---|---|
Molecular Formula |
C42H64N12O12S2 |
Molecular Weight |
993.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7,10-bis(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 |
InChI Key |
VIFAMMRBZBWEID-BQGUCLBMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
CYINNCPLG |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aspartocin; A 8999; A-8999; A8999 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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